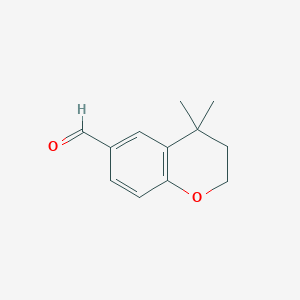

4,4-Dimethylchroman-6-carbaldehyde

Descripción

Historical Context of Chroman Scaffold Research

The exploration of the chroman scaffold, a heterocyclic system consisting of a fused benzene (B151609) ring and a dihydropyran ring, is deeply rooted in the history of natural product chemistry and medicinal science. The related oxidized structure, chromone (B188151), has been a subject of study for over a century, with early investigations focusing on colorful plant pigments, from which the name "chromone" (derived from the Greek chroma, meaning color) originates. researchgate.net One of the first chromones to be used in clinical practice was Khellin, a natural product extracted from the plant Ammi visnaga. ijrpc.com

The significance of the saturated chroman ring system was solidified with the discovery of the Vitamin E family (tocopherols), essential dietary antioxidants first identified in 1922 that feature a core chroman structure. acs.org This discovery spurred further interest in the synthesis and biological evaluation of chroman derivatives. Over the decades, the chroman framework has earned the designation of a "privileged scaffold" in medicinal chemistry. nih.gov This term recognizes its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide range of potent biological activities, making it a valuable template for drug design and development. researchgate.netacs.org

Importance of Aldehyde Functionality in Heterocyclic Systems

The aldehyde functional group (–CHO) is one of the most versatile and important moieties in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its significance stems from the electrophilic nature of the carbonyl carbon, which makes it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Aldehydes serve as critical intermediates that can be readily transformed into a vast array of other functional groups. In heterocyclic chemistry, they are pivotal starting materials or intermediates for cyclization reactions, enabling the construction of new ring systems. A classic and powerful method for introducing an aldehyde group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction. wikipedia.orgmychemblog.com This reaction employs a "Vilsmeier reagent," typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halide, such as phosphorus oxychloride (POCl₃), to achieve formylation. wikipedia.orgijsr.net The ability to install a formyl group provides a synthetic handle for further molecular elaboration, a strategy frequently used in the synthesis of pharmacologically active molecules. ijsr.net

Overview of 4,4-Dimethylchroman-6-carbaldehyde within Chroman Research

This compound is a specific derivative that has emerged as a valuable building block in modern synthetic chemistry. Its structure combines the stable, privileged chroman scaffold with the reactive aldehyde functionality, making it a useful intermediate for constructing more complex molecules.

Synthesis and Structure The primary synthesis of this compound is achieved through the Vilsmeier-Haack reaction. In this process, the parent compound, 4,4-dimethylchroman (B1330555), which is an electron-rich aromatic ether, is treated with the Vilsmeier reagent. The reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide, acts as the formylating agent. The electrophilic Vilsmeier reagent attacks the electron-rich position of the chroman's benzene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. A documented synthesis reports the formation of this compound as a light yellow solid with a notable yield of 72%.

Research Applications The principal documented application of this compound is as a key intermediate in the development of novel therapeutic agents. Specifically, it has been utilized in the synthesis of new inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a critical regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, as it allows malignant cells to evade their natural death cycle. By serving as a foundational piece for building molecules that can inhibit Bcl-2, this compound plays a significant role in oncological research and the quest for new anti-cancer drugs.

Physicochemical and Spectroscopic Data

The following table summarizes key properties and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol labscoop.com |

| Appearance | Light yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ ppm | 9.82 (s, 1H), 7.59 (dd, J=8.6, 2.2 Hz, 1H), 7.53 (d, J=2.1 Hz, 1H), 6.89 (d, J=8.6 Hz, 1H), 4.29 (t, J=5.5 Hz, 2H), 1.88 (t, J=5.5 Hz, 2H), 1.35 (s, 6H) |

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCGMDNTBSLEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597111 | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107430-96-6 | |

| Record name | 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 4,4 Dimethylchroman 6 Carbaldehyde and Chroman Aldehydes

Reactions of the Carbaldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its reactivity, particularly towards nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a principal reaction of aldehydes. uidaho.edu In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. uidaho.edu Subsequent protonation of the resulting alkoxide yields an alcohol. uidaho.edu

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that readily add to aldehydes. pressbooks.pubmasterorganicchemistry.com The reaction of 4,4-dimethylchroman-6-carbaldehyde with a Grignard or organolithium reagent, followed by an acidic workup, is expected to yield a secondary alcohol. pressbooks.pubmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product with this compound |

| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | 1-(4,4-Dimethylchroman-6-yl)ethanol |

| Phenyl Group | Phenyllithium (C₆H₅Li) | (4,4-Dimethylchroman-6-yl)(phenyl)methanol |

| Acetylide | Sodium acetylide (HC≡CNa) | 1-(4,4-Dimethylchroman-6-yl)prop-2-yn-1-ol |

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. uidaho.edu

Imine and Hydrazone Formation

Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org The optimal pH for imine formation is generally around 5. libretexts.org

Similarly, this compound can react with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form the corresponding hydrazones. numberanalytics.comnih.gov This reaction proceeds through a similar mechanism to imine formation. numberanalytics.com The resulting hydrazones are often stable, crystalline solids. libretexts.org

Table 2: Imine and Hydrazone Formation

| Reagent | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | This compound + R-NH₂ → 4,4-Dimethyl-6-[(E)-(R-imino)methyl]chroman + H₂O |

| Hydrazine (H₂N-NH₂) | Hydrazone | This compound + H₂N-NH₂ → (E)-(4,4-Dimethylchroman-6-ylmethylene)hydrazone + H₂O |

Acetal (B89532) and Ketal Formation and Hydrolysis

In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals, which can then react with a second molecule of alcohol to yield an acetal. masterorganicchemistry.com This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the acetal product. libretexts.org Cyclic acetals, which are particularly stable, can be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org Acetals are valuable as protecting groups for aldehydes due to their stability in neutral and basic conditions. libretexts.orglibretexts.org

The hydrolysis of an acetal back to the parent aldehyde can be achieved by treatment with aqueous acid. masterorganicchemistry.com

Table 3: Acetal Formation

| Alcohol | Catalyst | Expected Product with this compound |

| Methanol (CH₃OH) | Dry HCl | 6-(Dimethoxymethyl)-4,4-dimethylchroman |

| Ethylene Glycol (HOCH₂CH₂OH) | p-Toluenesulfonic acid | 2-(4,4-Dimethylchroman-6-yl)-1,3-dioxolane |

Oxidation to Carboxylic Acids

Aldehydes can be readily oxidized to carboxylic acids. The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation by a variety of oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) can be used for this transformation. The oxidation of this compound would yield 4,4-dimethylchroman-6-carboxylic acid.

Reduction to Alcohols and Hydrocarbons

The aldehyde group can be reduced to a primary alcohol or completely to a methyl group (a hydrocarbon).

For the reduction to a primary alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel can also be employed to achieve this transformation. nih.govbeilstein-journals.org The reduction of this compound with these reagents would produce (4,4-dimethylchroman-6-yl)methanol.

Complete reduction of the aldehyde to a hydrocarbon can be accomplished through methods like the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Table 4: Reduction Reactions

| Reagent/Method | Product |

| Sodium Borohydride (NaBH₄) | (4,4-Dimethylchroman-6-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (4,4-Dimethylchroman-6-yl)methanol |

| H₂/Pd, Pt, or Ni | (4,4-Dimethylchroman-6-yl)methanol |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 4,4,6-Trimethylchroman |

| Clemmensen Reduction (Zn(Hg), HCl) | 4,4,6-Trimethylchroman |

Reductive Amination for Amine Synthesis

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes. openstax.orglibretexts.org The process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. openstax.orgorganic-chemistry.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org

The reaction of this compound with ammonia (B1221849) would yield the primary amine, 1-(4,4-dimethylchroman-6-yl)methanamine. Using a primary amine would result in a secondary amine, and a secondary amine would lead to a tertiary amine.

Table 5: Reductive Amination

| Amine | Reducing Agent | Expected Product with this compound |

| Ammonia (NH₃) | H₂/Ni | 1-(4,4-Dimethylchroman-6-yl)methanamine |

| Methylamine (CH₃NH₂) | NaBH₃CN | N-Methyl-1-(4,4-dimethylchroman-6-yl)methanamine |

| Dimethylamine ((CH₃)₂NH) | NaBH(OAc)₃ | N,N-Dimethyl-1-(4,4-dimethylchroman-6-yl)methanamine |

Wolff-Kishner and Clemmensen Reductions

The aldehyde functional group in this compound can be completely reduced to a methyl group through reactions like the Wolff-Kishner and Clemmensen reductions. Both of these classic organic reactions convert aldehydes and ketones into alkanes. byjus.combyjus.com

The Wolff-Kishner reduction employs hydrazine (NH₂NH₂) and a strong base, such as potassium hydroxide, at high temperatures. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which then, upon heating with a base, eliminates nitrogen gas to yield the corresponding alkane. byjus.com For this compound, this would result in the formation of 4,4,6-trimethylchroman. A significant advantage of the Wolff-Kishner reduction is its suitability for compounds that are sensitive to acidic conditions. alfa-chemistry.com

The Clemmensen reduction , conversely, is carried out in a strongly acidic medium, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. byjus.comwikipedia.org This method is particularly effective for aryl-alkyl ketones, which are structurally similar to the aldehyde in this compound. annamalaiuniversity.ac.in The reaction is believed to occur on the surface of the zinc catalyst, though the precise mechanism is not fully understood. byjus.com A key consideration for the Clemmensen reduction is the stability of the substrate in strong acid. organic-chemistry.org

Table 1: Comparison of Wolff-Kishner and Clemmensen Reductions

| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |

| Reagents | Hydrazine (NH₂NH₂), strong base (e.g., KOH) | Zinc amalgam (Zn(Hg)), conc. Hydrochloric acid (HCl) |

| Conditions | High temperatures, basic | Strongly acidic |

| Intermediate | Hydrazone | Organozinc intermediates (proposed) |

| Key Advantage | Suitable for acid-sensitive substrates | Effective for aryl-alkyl ketones |

| Product from this compound | 4,4,6-Trimethylchroman | 4,4,6-Trimethylchroman |

Wittig Reactions for Side-Chain Elongation

The Wittig reaction provides a powerful method for extending the carbon chain at the aldehyde position of this compound, leading to the formation of alkenes. libretexts.orgwikipedia.org This reaction involves the interaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.com A major benefit of the Wittig reaction is that it forms the double bond at a specific, predetermined location. libretexts.org

The reaction mechanism typically involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, which leads to the formation of a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate then decomposes to yield the final alkene product and a stable phosphine (B1218219) oxide, which drives the reaction forward. lumenlearning.com

By selecting different Wittig reagents, a variety of side chains can be introduced. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 6-vinyl-4,4-dimethylchroman. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide used. Stabilized ylides generally produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Reactions Involving the Chroman Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the chroman ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. youtube.com The existing substituents on the chroman ring, namely the alkyl groups and the ether oxygen, influence the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide and a Lewis acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.

Alpha-Carbon Reactions and Halogenation within the Chroman Ring

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in aldehydes and ketones exhibit unique reactivity. libretexts.org However, in this compound, the aldehyde group is directly attached to the aromatic ring, and thus there are no alpha-carbons with hydrogens in the traditional sense for enolization. The reactivity at the alpha-position within the chroman ring itself, specifically at the C5 position (alpha to the ether oxygen), is more relevant.

Halogenation can occur at the alpha-carbon of the pyran ring under certain conditions. msu.edupressbooks.pub This reaction typically proceeds via an enol or enolate intermediate. libretexts.org The presence of an adjacent carbonyl group can increase the acidity of the alpha-hydrogens, facilitating their removal and subsequent reaction with a halogen. pressbooks.pub For chroman systems, reactions at the C5 position are possible, though less common than reactions on the benzene ring.

Table 2: Alpha-Halogenation Conditions

| Condition | Mechanism | Outcome |

| Acid-Catalyzed | Formation of an enol intermediate, which then reacts with the halogen. | Typically results in mono-halogenation. |

| Base-Promoted | Formation of an enolate anion, which is highly nucleophilic. | Can lead to multiple halogenations due to the increased acidity of the remaining alpha-hydrogens after the first substitution. libretexts.org |

Ring Rearrangements and Transformations (e.g., in pyranoxanthone synthesis)

The chroman ring system can undergo various rearrangements and transformations, particularly under acidic or thermal conditions. These reactions can lead to the formation of more complex heterocyclic structures. One notable transformation is its use as a building block in the synthesis of pyranoxanthones.

Pyranoxanthones are a class of natural products with a tetracyclic ring system. The synthesis of these molecules can involve the construction of the xanthone (B1684191) core onto a pre-existing chroman or chromene moiety. Ring-closing reactions, often involving intramolecular Friedel-Crafts-type acylations or cyclizations, can be employed to form the final pyranoxanthone structure. The specific reaction pathways and intermediates will depend on the starting materials and reaction conditions.

Derivatization and Structural Modification Strategies for 4,4 Dimethylchroman 6 Carbaldehyde Analogs

Synthesis of Imidazole (B134444) and Oxazolone (B7731731) Derivatives

The synthesis of imidazole and oxazolone derivatives from 4,4-dimethylchroman-6-carbaldehyde represents a key area of structural modification. These heterocyclic systems are of significant interest due to their presence in numerous biologically active compounds.

Imidazole derivatives can be synthesized through a multi-component reaction, a common approach for the construction of substituted imidazoles. While specific examples starting directly from this compound are not extensively detailed in the provided literature, a general and efficient method involves the condensation of a 1,2-diketone, an aldehyde (such as this compound), a primary amine, and ammonium (B1175870) acetate. This one-pot synthesis, often carried out in glacial acetic acid, provides a straightforward route to tri-substituted imidazole derivatives. Another approach involves the reaction of an α-halo ketone with a primary amine and an aldehyde in a solvent-free environment at elevated temperatures, which can also yield highly substituted imidazoles. researchgate.net

Oxazolone derivatives , specifically azlactones, are typically prepared via the Erlenmeyer-Plöchl synthesis. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. sci-hub.seresearchgate.net The reaction proceeds through the formation of an oxazolone ring, which then undergoes condensation with the aldehyde. wikipedia.org While direct application to this compound is not explicitly documented in the provided search results, this classical method is a viable route for the synthesis of the corresponding 4-(4,4-dimethylchroman-6-ylmethylene)-2-phenyloxazol-5(4H)-one. The reaction conditions are generally mild, and the products can often be obtained in good yields. sci-hub.se

Preparation of Pyrano[3,2-b]xanthene and Chromen-oxazolone Derivatives

The construction of fused heterocyclic systems such as pyrano[3,2-b]xanthenes and chromen-oxazolones from this compound opens avenues to complex molecular architectures.

Pyrano[3,2-b]xanthene derivatives can be synthesized through multi-component reactions. A general approach involves the reaction of an aromatic aldehyde, a phenol (B47542) derivative, and an active methylene (B1212753) compound. While a direct synthesis from this compound is not explicitly described, related pyran-fused systems like pyrano[3,2-b]pyrans are synthesized via the reaction of aldehydes with kojic acid and malononitrile, suggesting a potential pathway. researchgate.net

Chromen-oxazolone derivatives represent a fusion of the chromene and oxazolone ring systems. The synthesis of such compounds would likely involve a multi-step process, potentially starting with the preparation of a chromene derivative bearing a carboxylic acid or a related functional group that can then be elaborated into the oxazolone ring. A plausible route could involve the initial synthesis of a chromene-based amino acid, which could then undergo cyclization to form the chromen-oxazolone scaffold.

Development of Hydrazone Analogs

The aldehyde functionality of this compound is readily converted into hydrazone derivatives through condensation with various hydrazine (B178648) compounds. mdpi.com This reaction is a straightforward and efficient method for introducing a new pharmacophore and extending the molecular framework.

The general synthesis of hydrazones involves the reaction of an aldehyde with a hydrazine derivative, often in a solvent such as ethanol, and can be catalyzed by a few drops of acid. mdpi.com For this compound, this would involve its reaction with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to yield the corresponding hydrazone. These reactions typically proceed with good yields and the products can be readily purified. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Hydrazine Hydrate | This compound hydrazone | Ethanol, reflux |

| This compound | Phenylhydrazine | This compound phenylhydrazone | Ethanol, reflux, catalytic acid |

Generation of Furo[3,2-g]chromene Derivatives

The synthesis of furo[3,2-g]chromene derivatives introduces a furan (B31954) ring fused to the chromene scaffold, creating a new heterocyclic system with distinct electronic and biological properties. A common method for the formylation of activated aromatic rings, which can be a key step in the synthesis of such fused systems, is the Vilsmeier-Haack reaction. wikipedia.orgcambridge.orgijpcbs.comnumberanalytics.comorganic-chemistry.org

The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a potent formylating agent for electron-rich aromatic and heteroaromatic compounds. wikipedia.orgcambridge.orgijpcbs.comnumberanalytics.comorganic-chemistry.org While a direct application to this compound to build the furan ring in a single step is not described, a plausible synthetic route could involve the initial preparation of a 7-hydroxy-4,4-dimethylchroman derivative, which could then undergo a Vilsmeier-Haack reaction to introduce a formyl group at the 8-position, followed by cyclization to form the furo[3,2-g]chromene core.

Synthesis of Tetrahydropyrimidine-5-carboxylate Derivatives

Tetrahydropyrimidine-5-carboxylate derivatives can be synthesized from this compound using the Biginelli reaction. organic-chemistry.orgnih.govnih.govmdpi.comamazonaws.combeilstein-journals.org This is a one-pot, three-component reaction that involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. organic-chemistry.orgmdpi.comamazonaws.com

The reaction is typically catalyzed by an acid and proceeds via the formation of an iminium intermediate from the aldehyde and urea, which then undergoes a series of reactions including nucleophilic addition of the ketoester enolate and cyclization to afford the dihydropyrimidinone product. organic-chemistry.org By employing this compound in this reaction, it is possible to synthesize ethyl 4-(4,4-dimethylchroman-6-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Various catalysts and reaction conditions have been developed to improve the efficiency and yield of the Biginelli reaction. nih.gov

| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Catalyst |

| This compound | Ethyl Acetoacetate | Urea | Ethyl 4-(4,4-dimethylchroman-6-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Acid catalyst (e.g., HCl) |

| This compound | Ethyl Acetoacetate | Thiourea | Ethyl 4-(4,4-dimethylchroman-6-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Acid catalyst (e.g., HCl) |

Formation of Piperine (B192125) Analogs and Amides

The synthesis of piperine analogs and amides based on the this compound scaffold involves the formation of an extended conjugated system and an amide linkage. This can be achieved through several synthetic routes, including Wittig-type reactions to form the diene system, followed by amidation.

A common strategy for the synthesis of the piperic acid moiety, a key component of piperine, involves the Wittig-Horner reaction. While not directly applied to this compound in the provided literature, this approach could be adapted. The synthesis would likely involve the conversion of this compound to a longer-chain unsaturated aldehyde, which can then be oxidized to the corresponding carboxylic acid. This acid can then be coupled with piperidine (B6355638) or other amines to form the desired amide analogs. wikipedia.org

Alternatively, direct amidation of a carboxylic acid derived from this compound can be achieved using various coupling reagents. ucl.ac.ukdiva-portal.orgresearchgate.netyoutube.commasterorganicchemistry.com

Construction of Heteroarotinoid Compounds Based on the 4,4-Dimethylchroman (B1330555) Scaffold

Heteroarotinoids are a class of synthetic retinoids where a heteroatom-containing ring system replaces the trimethylcyclohexenyl ring of retinoic acid. The 4,4-dimethylchroman scaffold has been successfully incorporated into the structure of novel heteroarotinoids. researchgate.netnih.govnih.govresearchgate.net

The synthesis of these compounds typically involves a Wittig or Wittig-Horner reaction to connect the 4,4-dimethylchroman-6-yl moiety to a polyene chain with a terminal ester or carboxylic acid group. nih.govnih.gov For example, the synthesis of methyl (E)-4-[2-(4,4-dimethylchroman-6-yl)-1-propenyl]benzoate involves the condensation of a phosphonium (B103445) ylide derived from a 6-(halomethyl)-4,4-dimethylchroman with methyl 4-formylbenzoate. researchgate.netnih.govresearchgate.net These heteroarotinoids have been investigated for their biological activities, including their ability to inhibit ornithine decarboxylase activity and induce cell differentiation. researchgate.netnih.gov

| Chroman Derivative | Reaction Partner | Product | Key Reaction |

| 6-(Bromomethyl)-4,4-dimethylchroman | Triphenylphosphine, then Methyl 4-formylbenzoate | Methyl (E)-4-[2-(4,4-dimethylchroman-6-yl)-1-propenyl]benzoate | Wittig Reaction |

| 4,4-Dimethylchroman-6-yl methyl ketone | Diethyl (4-ethoxycarbonylbenzyl)phosphonate | Ethyl (E)-4-[2-(4,4-dimethylchroman-6-yl)-1-propenyl]benzoate | Horner-Wadsworth-Emmons Reaction |

Design and Synthesis of 2-Substituted Chroman-4-ones and Chromones

The synthesis of chroman-4-ones and their corresponding oxidized forms, chromones, represents a cornerstone of heterocyclic chemistry. Several methodologies can be adapted to produce 2-substituted analogs from precursors related to this compound.

A primary route involves the cyclization of a corresponding 2'-hydroxyacetophenone (B8834) derivative. For instance, a one-step, base-mediated aldol (B89426) condensation using microwave irradiation provides an efficient pathway to substituted chroman-4-ones. mdpi.com This method involves reacting a 2'-hydroxyacetophenone with an appropriate aldehyde. mdpi.com To apply this to the target scaffold, the 6-carbaldehyde group of a 4,4-dimethylchroman precursor would first need to be converted into a 2'-hydroxyacetophenone moiety. Subsequent reaction with various aldehydes under microwave conditions would yield a library of 2-substituted 4,4-dimethylchroman-4-ones. Research has shown that substitutions at the 2-, 6-, and 8-positions are well-tolerated, with larger, electron-withdrawing groups in the 6- and 8-positions being favorable for certain biological activities. mdpi.com

Another powerful strategy is the cascade radical annulation of 2-(allyloxy)arylaldehydes. mdpi.com In this approach, an alkoxycarbonyl radical, generated from the decarboxylation of oxalates, can trigger a cascade cyclization to form ester-containing chroman-4-ones. mdpi.com A precursor like 4,4-dimethyl-6-(2-(allyloxy)formyl)phenol could theoretically undergo such a transformation.

For the synthesis of chromones, several classic and modern methods are available. A versatile, high-yield, three-step synthesis begins with the addition of substituted phenols to dimethyl acetylenedicarboxylate. researchgate.netrsc.org This reaction, facilitated by triethylamine, proceeds under mild conditions and is tolerant of a wide range of functional groups on the phenol. researchgate.netrsc.org The resulting fumarate (B1241708) and maleate (B1232345) aryloxy products can then be cyclized to form chromones without contamination by isomeric coumarins. researchgate.net This method is particularly valuable for creating a diverse library of substituted chromones. researchgate.net

Furthermore, zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones has been developed as an efficient and mild approach to synthesize 2-alkyl-substituted chroman-4-ones. rsc.org This method uses commercially available starting materials and avoids harsh conditions like heat or heavy metals. rsc.org

Table 1: Representative Synthesis of Substituted Chroman-4-ones

| Precursor Type | Reagents & Conditions | Product Class | Key Features |

|---|---|---|---|

| 2'-Hydroxyacetophenone + Aldehyde | DIPA, EtOH, Microwave (160–170 °C) | 2-Substituted Chroman-4-one | Efficient one-step procedure; tolerates various substitutions. mdpi.com |

| 2-(Allyloxy)arylaldehyde + Oxalate | (NH4)2S2O8, DMSO/H2O, 90 °C | Ester-containing Chroman-4-one | Metal-free cascade radical cyclization. mdpi.com |

| 3-Chlorochromone + Alkyl NHPI Ester | Zinc, mild conditions | 2-Alkyl-chroman-4-one | Cascade alkylation-dechlorination; avoids heat and heavy metals. rsc.org |

Spirochroman Derivatives

Spirocyclic systems containing a chroman core are of significant interest due to their complex three-dimensional structures. The synthesis of these derivatives often involves condensation or cycloaddition reactions where the chroman ring is formed concurrently with the spirocyclic junction.

A prominent method for synthesizing spiro[chroman-2,2'-indoline] derivatives, also known as indolinospiropyrans, involves the condensation of salicylaldehyde (B1680747) derivatives with Fischer's base (2-methylene-1,3,3-trimethylindoline) or its salts. mdpi.com The reaction is typically promoted by a base like piperidine in an alcohol solvent. mdpi.com To utilize this compound in such a synthesis, it would first need to be converted to a corresponding salicylaldehyde derivative (i.e., a 2-hydroxybenzaldehyde). This precursor could then react with various Fischer's bases to generate a range of spiro[4,4-dimethylchroman-2,2'-indoline] derivatives.

Another advanced strategy employs the cycloaddition of para-quinone methides (p-QMs) with various olefins. nih.gov For example, the reaction of ortho-hydroxyphenyl-substituted p-QMs with benzofuranone-derived olefins, in the presence of a base like cesium carbonate, affords spiro[chroman-benzofuran-2-one] scaffolds in high yields and diastereoselectivities. nih.gov This approach simultaneously constructs the chroman and spirobenzofuran-2-one skeletons in a single step. nih.gov

Furthermore, asymmetric synthesis of spiro[chroman-3,3′-indolin]-2′-ones can be achieved through a reflexive-Michael (r-M) reaction of hydroxyenals with (E)-3-alkylideneindolin-2-ones, catalyzed by an aminal-catalyst system. rsc.org This method allows for the creation of three contiguous stereocenters with high control. rsc.org While not directly starting from a chroman, this highlights a pathway where a suitably functionalized 4,4-dimethyl precursor could be integrated into such a catalytic cycle. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has also been reported, demonstrating the versatility of the chroman scaffold in forming spirocyclic systems. nih.gov

Table 2: Strategies for Spirochroman Synthesis

| Reaction Type | Key Precursors | Product Type | Reference |

|---|---|---|---|

| Condensation | Salicylaldehyde derivative + Fischer's base | Spiro[chromene-2,2'-indoline] | mdpi.com |

| Oxa-Michael/Cycloaddition | para-Quinone Methide + Benzofuranone olefin | Chroman-spirobenzofuran-2-one | nih.gov |

| Reflexive-Michael Reaction | Hydroxyenal + (E)-3-Alkylideneindolin-2-one | Spiro[chroman-3,3′-indolin]-2′-one | rsc.org |

| Double Michael Addition | - | Spiro[chroman-2,4'-piperidin]-4-one | nih.gov |

Alkoxy Analogues of Natural Chromenes

The introduction of alkoxy groups onto the chromene ring system can significantly influence the molecule's properties. Syntheses of alkoxy analogues, such as those related to the natural products precocene I and II (which are 2,2-dimethyl-2H-chromenes), provide a clear blueprint for modifying the this compound framework.

A general synthesis for alkoxy-substituted 2,2-dimethyl-2H-1-chromenes involves a multi-step sequence starting from a suitably substituted phenol. slideshare.net For instance, to create a 6-alkoxy derivative, one could start with a precursor like 4-hydroxy-5-methoxybenzaldehyde. The synthesis typically involves the formation of a chroman-4-one intermediate, which is then reduced to the corresponding chroman-4-ol. Subsequent acid-catalyzed dehydration yields the final 2H-chromene. The alkoxy groups can be introduced at the phenolic stage via Williamson ether synthesis. This established pathway for synthesizing natural precocenes and their analogues can be directly applied to precursors of this compound, assuming the initial presence of a hydroxyl group that can be alkylated. slideshare.net

A more direct route to chromene carbaldehydes involves the modification of coumarin (B35378) precursors. A synthetic pathway for obtaining 6-alkoxy-2H-chromene-4-carbaldehydes starts from 6-hydroxy-2H-chromen-2-ones. organic-chemistry.org This process involves:

Ring opening and rearrangement of the coumarin.

Alkylation of the phenolic hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate. organic-chemistry.org

Oxidation of a methyl group at the 4-position to a carbaldehyde using selenium dioxide. organic-chemistry.org

This methodology highlights a route where an existing chromene or coumarin scaffold can be functionalized with both an alkoxy group and a carbaldehyde, providing a strategic alternative for producing complex analogues.

Table 3: Synthesis of Alkoxy Chromene Analogues

| Starting Material | Key Steps | Product Class | Reference |

|---|---|---|---|

| Substituted Phenol | Formation of chroman-4-one -> Reduction to chroman-4-ol -> Dehydration | Alkoxy-2,2-dimethyl-2H-chromene | slideshare.net |

| 6-Hydroxy-2H-chromen-2-one | Ring opening -> O-Alkylation -> Oxidation | 6-Alkoxy-2H-chromene-4-carbaldehyde | organic-chemistry.org |

4,4 Dimethylchroman 6 Carbaldehyde As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecules for Pharmaceutical Research

The chroman ring system is a privileged scaffold found in numerous biologically active compounds, and its derivatives are actively investigated in pharmaceutical research for a wide array of therapeutic areas, including anticancer and antiepileptic agents. researchgate.netnih.gov The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities, making aldehydes valuable precursors in the synthesis of complex molecular architectures.

In principle, 4,4-Dimethylchroman-6-carbaldehyde could serve as a key starting material for the synthesis of novel pharmaceutical candidates. The aldehyde could undergo reactions such as:

Reductive amination to introduce amine functionalities, which are common in many drug molecules.

Wittig and related olefination reactions to form carbon-carbon double bonds, allowing for the extension of the carbon skeleton.

Oxidation to the corresponding carboxylic acid, which can then be used in amide bond formation or as a precursor for other functional groups.

Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols, which can be further elaborated.

Despite these possibilities, a review of the scientific literature did not yield specific examples of complex pharmaceutical molecules being synthesized from This compound . The research in this area appears to be focused on other chroman derivatives.

Building Block for Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. These frameworks are constructed from molecular building blocks, typically containing functional groups capable of coordinating to metal ions or forming strong covalent bonds.

However, searches of scientific databases did not reveal any published research where This compound has been specifically utilized in the synthesis of either MOFs or COFs. The field of organic frameworks is vast, and researchers often employ building blocks with higher symmetry or multiple functional groups to achieve desired network topologies.

Key Intermediate in Total Synthesis Efforts of Natural Products (e.g., Morellin)

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Morellin, a natural product with a complex polycyclic structure, has been the target of synthetic efforts. The core of Morellin features a xanthone (B1684191) moiety fused to other ring systems.

While chroman and pyran rings are components of the broader structural class to which Morellin belongs, a detailed examination of the published total synthesis routes for Morellin and related compounds did not identify This compound as a key intermediate. The strategies employed in these syntheses often involve the construction of more complex pyranoxanthone intermediates through different synthetic disconnections.

Role in the Elaboration of Labeled Organic Compounds

The introduction of isotopic labels (e.g., deuterium (B1214612), tritium, carbon-13) into organic molecules is crucial for a variety of applications, including mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. The aldehyde functionality is a convenient point for the introduction of such labels.

For instance, the aldehyde group of This compound could be reduced with a labeled reducing agent (e.g., sodium borodeuteride) to introduce a deuterium atom at the benzylic position. Alternatively, labeled carbon isotopes could be introduced through reactions involving labeled cyanide or other C1 synthons.

While the potential for using This compound in the synthesis of labeled compounds is clear from a chemical standpoint, no specific examples of its use for this purpose were found in the surveyed literature.

Advanced Spectroscopic and Analytical Characterization of 4,4 Dimethylchroman 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a chroman derivative, the aldehyde proton typically appears as a singlet in the downfield region, around 9.7 to 10.1 ppm. pressbooks.pub The protons on the aromatic ring of the chroman nucleus exhibit characteristic splitting patterns and chemical shifts depending on their substitution. For instance, in a related chroman derivative, aromatic protons have been observed in the range of 6.8 to 7.8 ppm. The methylene (B1212753) protons of the chroman ring typically appear as triplets, while the gem-dimethyl protons at the C4 position show a characteristic singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of over 190 ppm. oregonstate.edu Aromatic carbons resonate in the region of 110-160 ppm, with carbons attached to the oxygen atom appearing further downfield. oregonstate.edu The quaternary carbon at C4 and the carbons of the gem-dimethyl groups have distinct chemical shifts that confirm the presence of this structural feature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Chroman Derivatives. Data presented is a general representation and may vary based on the specific derivative and solvent used.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.7 - 10.1 (s) | > 190 |

| Aromatic (Ar-H) | 6.8 - 7.8 (m) | 110 - 160 |

| Methylene (-CH₂-) | Varies (t) | Varies |

| Gem-dimethyl (-C(CH₃)₂) | Varies (s) | Varies |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern.

For 4,4-Dimethylchroman-6-carbaldehyde, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of aldehydes in mass spectrometry often involves characteristic losses. libretexts.org A common fragmentation pathway is the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.org Another significant fragmentation pattern for aldehydes is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available. youtube.com For chroman derivatives, cleavage of the ether linkage and fragmentation of the heterocyclic ring can also be observed, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the aldehyde group. This strong band typically appears in the region of 1685-1705 cm⁻¹ for aromatic aldehydes. pressbooks.pub The presence of the aldehyde is further confirmed by two characteristic C-H stretching vibrations for the aldehyde proton, which are observed around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.pub

Other characteristic absorptions include C-O-C stretching for the ether linkage in the chroman ring, C-H stretching for the aromatic and aliphatic portions of the molecule, and C=C stretching for the aromatic ring.

Table 2: Key IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1685 - 1705 (strong) |

| Aldehyde (C-H) | Stretch | 2700 - 2760 and 2800 - 2860 (medium) |

| Aromatic (C=C) | Stretch | ~1600 and ~1475 |

| Ether (C-O-C) | Stretch | ~1230 - 1270 |

| Alkyl (C-H) | Stretch | ~2850 - 3000 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. While obtaining suitable single crystals of this compound itself may be challenging, the synthesis and analysis of its crystalline derivatives can provide invaluable structural information. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, reversed-phase HPLC is a commonly used method. nih.govresearchgate.netsielc.com

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.net Detection is often carried out using a UV detector, as the aromatic chromophore of the chroman ring system absorbs UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. HPLC is also crucial for determining the purity of a sample by detecting and quantifying any impurities present. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (percentage of carbon, hydrogen, and oxygen) of a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₂H₁₄O₂ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula and the purity of the sample.

Computational and Theoretical Investigations on 4,4 Dimethylchroman 6 Carbaldehyde and Chroman Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is a workhorse for calculating the optimized geometry and electronic properties of molecules. For chroman derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine various structural and electronic parameters. researchgate.net

Structural optimization through DFT provides the most stable three-dimensional arrangement of atoms in a molecule, yielding information on bond lengths, bond angles, and dihedral angles. researchgate.netaps.orgyoutube.com These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.

Furthermore, DFT is used to calculate key electronic properties that govern a molecule's reactivity and behavior. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions and intermolecular interactions. researchgate.net

The following table showcases typical electronic properties that can be calculated for chroman systems using DFT:

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (HOMO-LUMO) | Difference in energy between the HOMO and LUMO, related to molecular stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. |

These computational insights into the structural and electronic properties of 4,4-Dimethylchroman-6-carbaldehyde and related chromans are invaluable for understanding their intrinsic characteristics and predicting their behavior in various chemical and biological contexts.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or a nucleic acid. mdpi.comspringernature.comnih.gov This method is instrumental in drug discovery and molecular biology to understand and predict ligand-receptor interactions at an atomic level. mdpi.comspringernature.comnih.gov For chroman derivatives, including this compound, molecular docking can elucidate their potential biological activity by modeling their interactions with specific protein targets. researchgate.netnih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.comnih.gov This function estimates the free energy of binding, with lower energy scores typically indicating more favorable interactions. nih.gov The results can reveal key binding modes, including:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-receptor complexes.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to binding.

Electrostatic Interactions: Attractions or repulsions between charged groups on the ligand and receptor.

Studies on various chroman and chromone (B188151) derivatives have utilized molecular docking to predict their binding affinities and modes with different biological targets. For instance, docking studies have been employed to investigate the inhibitory potential of chromanone hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov In such studies, the binding energy of the chroman derivative is often compared to that of a known inhibitor or standard drug. nih.gov

The following table illustrates the type of data generated from molecular docking studies:

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Chroman Derivative A | Protein X | -8.5 | Tyr123, Phe256, Ser189 | Hydrogen bond, Hydrophobic |

| Chroman Derivative B | Protein X | -7.2 | Tyr123, Asp190 | Hydrogen bond, Electrostatic |

| Standard Inhibitor | Protein X | -9.1 | Tyr123, Phe256, Trp345 | Hydrogen bond, π-π stacking |

By analyzing these interactions, researchers can understand the structural features of the chroman scaffold that are important for binding to a particular receptor. frontiersin.org This information is vital for the rational design of more potent and selective molecules.

Conformational Analysis Using Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com These different arrangements, known as conformations or conformers, can have different potential energies, and their relative stabilities can significantly influence the molecule's physical properties and chemical reactivity. libretexts.org Computational methods are essential tools for exploring the conformational landscape of molecules like this compound. researchgate.netnih.gov

The chroman ring system, being non-planar, can adopt various conformations. youtube.com The dihydropyran ring in the chroman scaffold typically exists in a half-chair or sofa conformation. The specific conformation adopted can be influenced by the substituents on the ring. Computational methods, such as molecular mechanics and quantum mechanics (including DFT), can be used to calculate the energies of different conformations and identify the most stable ones. researchgate.net

Key aspects of computational conformational analysis include:

Potential Energy Surface (PES) Scanning: This involves systematically changing the dihedral angles of rotatable bonds and calculating the energy at each step to map out the potential energy surface. This helps in identifying energy minima (stable conformers) and energy barriers (transition states between conformers).

Geometric Optimization: Starting from various initial geometries, computational methods can find the lowest energy conformation for each distinct conformer. nih.gov

Boltzmann Distribution: The relative populations of different conformers at a given temperature can be estimated based on their calculated energies using the Boltzmann distribution.

The stability of different conformers is influenced by several factors, including:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. libretexts.org

Steric Strain: Results from non-bonded atoms being forced too close to each other. libretexts.org

Angle Strain: Occurs when bond angles deviate from their ideal values. libretexts.org

Reaction Mechanism Elucidation Through Theoretical Simulations

Theoretical simulations are powerful tools for elucidating the detailed pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. rsc.orgnih.govnih.gov For the synthesis and reactions of chroman systems, computational chemistry can map out the entire reaction mechanism, helping to understand how reactants are converted into products. researchgate.netrsc.org

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of:

Reactants and Products: The starting materials and final compounds of the reaction.

Intermediates: Stable species that are formed and consumed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate between two species (reactants and intermediates, or intermediates and products). The energy of the transition state determines the activation energy and thus the rate of the reaction.

DFT is a commonly used method for these calculations. nih.gov For example, in the synthesis of chromans, theoretical simulations can be used to study the mechanism of key steps such as cycloaddition or cyclization reactions. researchgate.net These studies can reveal whether a reaction proceeds through a concerted mechanism (all bonds are broken and formed in a single step) or a stepwise mechanism involving one or more intermediates.

A hypothetical reaction energy profile for a step in a chroman synthesis might look like this:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable intermediate species | -5.8 |

| Transition State 2 | Second energy barrier | +10.5 |

| Products | Final products of the step | -12.3 |

These computational investigations can also explain the stereoselectivity or regioselectivity observed in reactions by comparing the activation energies of different possible pathways. The pathway with the lowest activation energy will be the most favored. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes to compounds like this compound.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. scirp.org Computational SAR analysis uses quantitative structure-activity relationship (QSAR) models and other computational techniques to establish these relationships. nih.gov For chroman derivatives, computational SAR can help identify the structural features that are crucial for a specific biological effect and guide the design of new, more potent analogs. acs.orgnih.gov

Computational SAR studies often involve the following steps:

Data Collection: A dataset of chroman derivatives with their experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR model can be represented by an equation, such as:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined by the regression analysis.

These models can then be used to:

Predict the activity of new, unsynthesized chroman derivatives.

Identify the most important molecular properties that influence activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing hydrophobicity enhances activity.

Provide insights into the mechanism of action at the molecular level.

For instance, SAR studies on chromone derivatives have shown that the nature and position of substituents on the chromone ring can significantly impact their anticancer activity. nih.gov Electron-donating groups or hydrogen-bonding groups at certain positions might increase activity, while bulky groups at other positions might decrease it. nih.gov Computational SAR analysis of this compound and its analogs could similarly reveal the key structural determinants for their biological activities. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electronic structure within a molecule. uni-muenchen.dewisc.edunumberanalytics.com It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and two-center bonds (Lewis-like structures). uni-muenchen.dewisc.edunumberanalytics.com NBO analysis is a powerful tool for understanding intramolecular and intermolecular interactions in systems like this compound. nih.govhuntresearchgroup.org.uk

Key information obtained from an NBO analysis includes:

Natural Atomic Charges: Provides a more robust and less basis-set-dependent measure of the charge distribution on each atom compared to other methods like Mulliken population analysis. huntresearchgroup.org.uk

Hybridization and Bond Composition: Describes the s-p-d character of the atomic orbitals that form each bond and the contribution of each atom to a particular bond. uni-muenchen.de

Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). Significant E(2) values indicate strong electronic delocalization, which can be interpreted as hyperconjugation or resonance.

For a molecule like this compound, NBO analysis could reveal:

The polarity of the C=O bond in the aldehyde group and the C-O-C ether linkage in the chroman ring.

The nature of the bonding in the aromatic ring.

The following table illustrates the type of data generated from an NBO analysis for a specific donor-acceptor interaction:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O5 | σ(C4-C4a) | 5.2 | Lone pair donation to an antibonding orbital |

| σ (C7-C8) | σ(C6-C5a) | 2.1 | π-delocalization in the aromatic ring |

(Note: Atom numbering would be based on the specific molecule's structure)

By quantifying these interactions, NBO analysis provides a detailed understanding of the electronic factors that govern the structure, stability, and reactivity of this compound and related chroman systems. uni-muenchen.denih.gov

Q & A

Advanced Research Question

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., aldehyde carbon).

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide derivatization .

- QSAR models : Correlate substituent electronic parameters (σ, π) with bioactivity data .

How can tautomerism or keto-enol equilibria affect the stability of this compound in solution?

Advanced Research Question

The aldehyde group can participate in keto-enol tautomerism, influenced by:

- pH : Basic conditions favor enolate formation, altering reactivity.

- Solvent polarity : Polar solvents stabilize the enol form via hydrogen bonding.

- Monitoring : Use UV-Vis spectroscopy (λ ~300 nm for enol absorption) or ¹H NMR to track tautomeric ratios .

What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?

Basic Research Question

- Detailed protocols : Specify reaction times, temperatures, and purification methods (e.g., column chromatography with silica gel).

- Batch consistency : Use reagents from the same supplier (e.g., Sigma-Aldryl for Meldrum’s acid) .

- Data reporting : Include yields, melting points, and spectral data (e.g., Rf values, NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.